2-Hydroxy Irinotecan
説明
特性
CAS番号 |
1346597-39-4 |
|---|---|
分子式 |
C₃₃H₃₈N₄O₇ |
分子量 |
602.68 |
同義語 |
(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |
製品の起源 |
United States |
準備方法
Core Synthesis Pathways
The preparation of 2-Hydroxy Irinotecan is rooted in the structural modification of camptothecin, a natural alkaloid. Two primary routes dominate industrial and laboratory-scale synthesis:
Route 1: Sequential Ethylation and Hydroxylation
This pathway begins with camptothecin as the starting material. Ethylation at the 7-position is achieved via Fenton’s reaction , employing propionic aldehyde, hydrogen peroxide (), and ferrous sulfate () under controlled cooling (-10°C to 0°C). The intermediate 7-ethylcamptothecin is subsequently hydroxylated at the 10-position using catalytic hydrogenation followed by oxidation with iodobenzene derivatives or sodium periodate ().
Route 2: Hydroxylation Followed by Ethylation
Alternative methodologies invert the order, first introducing the 10-hydroxy group to camptothecin via photochemical oxidation or catalytic hydrogenation. Ethylation is then performed using propionic aldehyde and in the presence of , yielding 7-ethyl-10-hydroxycamptothecin (SN-38), a critical intermediate.
Key Intermediates and Byproducts
-
7-Ethyl-10-hydroxycamptothecin (SN-38) : Synthesized with 60–90% yield depending on reaction conditions.
-
Byproducts : 11-Ethyl irinotecan (≤2% purity loss) and 7,11-diethyl-10-hydroxycamptothecin (≤1.5%) are minimized through temperature-controlled ethylation.
Detailed Preparation Methods
Ethylation via Fenton’s Reaction
The ethylation step is critical for introducing the 7-ethyl group. A representative procedure involves:
Hydroxylation and Oxidation
Post-ethylation, hydroxylation is achieved through:
-
Catalytic hydrogenation of 7-ethylcamptothecin under gas (3 atm) with Pd/C (5% w/w).
-
Oxidation of the tetrahydro intermediate using (2.0 equiv) in acetic acid at 60°C for 8 hours.
Purity : ≥99.9% after crystallization.
Purification and Crystallization
Chromatographic Purification
Crude reaction mixtures are purified using Diaion HP-20 resin , eluting with a gradient of methanol-water (30:70 to 90:10). This step reduces impurities such as 7-des-ethyl irinotecan to <0.5%.
Crystallization Techniques
High-purity this compound is obtained through biphasic solvent systems:
-
Dissolving the hydrochloride salt in boiling water-ethanol (3:1 v/v).
-
Seeding at 65°C and cooling to 20°C over 20 hours to yield crystals with uniform particle size (50–200 µm).
Critical Parameters :
Industrial-Scale Optimization
Reaction Scaling
Patent US9765083B2 details a plant-scale synthesis achieving 90–92% yield through:
Cost-Efficiency Measures
-
Solvent Recycling : Acetonitrile and ethanol are recovered via distillation (≥95% efficiency).
-
Byproduct Utilization : 11-Ethyl irinotecan is repurposed as a starting material for analog synthesis.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material | Camptothecin | 10-Hydroxycamptothecin |
| Ethylation Yield | 82% | 75% |
| Purity Post-Crystallization | 99.9% | 98.5% |
| Byproduct Formation | ≤2% | ≤3.5% |
Challenges and Solutions
Byproduct Mitigation
化学反応の分析
Types of Reactions: 2-Hydroxy Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by carboxylesterases produces its active metabolite, SN-38, which is significantly more potent than the parent compound.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterases in the liver and plasma.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride.
Major Products: The primary product of hydrolysis is SN-38, which is further metabolized in the liver through glucuronidation by UDP-glucuronosyltransferase 1A1 to form SN-38G, a more water-soluble and less toxic form.
科学的研究の応用
2-Hydroxy Irinotecan has several scientific research applications:
Chemistry: Used as a model compound to study the hydrolysis and metabolism of irinotecan derivatives.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored for its potential in cancer therapy, especially in combination with other chemotherapeutic agents.
Industry: Utilized in the development of novel drug formulations, including liposomal and nanoparticulate delivery systems to improve solubility and therapeutic efficacy
作用機序
2-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription. By forming a complex with topoisomerase I and DNA, this compound prevents the relegation of single-strand breaks, leading to DNA damage and cell death. The active metabolite, SN-38, is particularly effective in this role, causing cell cycle arrest in the S-G2 phase and inducing apoptosis in cancer cells .
類似化合物との比較
Irinotecan (Parent Compound)
- Structure : C₃₃H₃₈N₄O₆ (molecular weight 677.18 as trihydrate) .
- Mechanism : Prodrug converted to SN-38 via carboxylesterases; inhibits topoisomerase I, causing DNA strand breaks .
- Key Differences: Lacks the 2-hydroxy group present in this compound. Higher molecular weight due to the bipiperidine-carbamoyl moiety. Broader clinical use compared to this compound, which is primarily a metabolite/impurity .
SN-38 (Active Metabolite of Irinotecan)
- Structure : C₂₂H₂₀N₂O₅ (molecular weight 392.41) .
- Mechanism: Potent topoisomerase I inhibitor with 100–1,000-fold greater cytotoxicity than irinotecan .
- Key Differences: Smaller molecular structure due to cleavage of the bipiperidine group. Direct pharmacological activity, unlike this compound, which may lack intrinsic antitumor effects .
1this compound
- Structure: C₃₃H₃₈N₄O₇ (molecular weight 602.68), isomer of this compound with hydroxylation at the 12-position .
- Key Differences: Positional isomerism affects metabolic stability and interaction with enzymes like carboxylesterases.
Topotecan
- Structure : C₂₃H₂₃N₃O₅ (molecular weight 421.45) .
- Mechanism: Topoisomerase I inhibitor like irinotecan but lacks the bipiperidine-carbamoyl group.
- Key Differences: Orally bioavailable, unlike irinotecan and its derivatives. Distinct genetic response profiles: While both irinotecan and topotecan target topoisomerase I, their QTL (quantitative trait locus) maps show overlapping and unique genomic regions, suggesting divergent toxicity mechanisms .
Pharmacokinetic and Toxicological Comparisons
Clinical and Regulatory Considerations
- Irinotecan and Metabolites: this compound is monitored during manufacturing to ensure compliance with impurity thresholds (e.g., USP limits: ≤0.5% total impurities) .
生物活性
2-Hydroxy Irinotecan, a derivative of the chemotherapeutic agent irinotecan, has gained attention due to its potential therapeutic benefits in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.
This compound is primarily known for its role as a topoisomerase I inhibitor. The compound is converted into its active metabolite, SN-38, through hydrolysis by carboxylesterases in the liver and gastrointestinal tract. Both irinotecan and SN-38 inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the formation of a ternary complex involving topoisomerase I, DNA, and the drug, preventing the religation of single-strand breaks and ultimately resulting in double-stranded DNA breaks that trigger apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by various factors including genetic polymorphisms affecting drug metabolism. The conversion rate of irinotecan to SN-38 varies significantly among individuals due to genetic differences in carboxylesterases (CES) and other metabolic enzymes like cytochrome P450 (CYP) 3A4. Studies indicate that only about 2-5% of irinotecan is converted to SN-38 under typical conditions .
Table 1: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Variable (low) |
| Half-life of SN-38 | ~8 minutes |
| Peak plasma concentration (Cmax) | Variable |
| Volume of distribution (Vd) | High |
Clinical Efficacy
Clinical studies have demonstrated that this compound exhibits significant antitumor activity against various solid tumors, including colorectal cancer. A phase II study indicated that weekly administration of irinotecan resulted in substantial tumor reduction in patients with metastatic pancreatic cancer .
Case Study: Efficacy in Colorectal Cancer
In a comparative study involving patients with advanced colorectal cancer, patients treated with this compound showed improved progression-free survival rates compared to those receiving standard therapies. The study highlighted the importance of tailoring irinotecan-based regimens according to individual pharmacogenetic profiles to optimize therapeutic outcomes .
Toxicity Profile
While this compound is effective against tumors, it is associated with several dose-limiting toxicities. Common adverse effects include diarrhea, neutropenia, and nausea. Genetic variations in drug-metabolizing enzymes can exacerbate these toxicities, necessitating careful monitoring and potential dose adjustments based on individual responses .
Q & A
Q. What criteria define clinically meaningful endpoints in phase III trials of this compound combinations?
- Answer: Primary endpoints include median overall survival (OS) and progression-free survival (PFS), with hazard ratios <0.7 considered significant. Secondary endpoints like objective response rate (ORR) and duration of response (DoR) require RECIST v1.1 criteria for consistency. Quality-of-life metrics (e.g., EORTC QLQ-C30) must not deteriorate .
Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models validated for this compound in pediatric populations?
- Answer: Pediatric trials use sparse sampling (e.g., 3–4 time points per patient) combined with NONMEM to estimate population PK parameters. Covariates like body surface area and UGT1A1 status are included to individualize dosing. Validation requires bootstrap analysis and visual predictive checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
